Home > Products > Screening Compounds P84066 > N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide - 1797805-39-0

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

Catalog Number: EVT-3017183
CAS Number: 1797805-39-0
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

Compound Description: Epirimil is a pyrimidine derivative that has demonstrated promising anticonvulsant activity in preclinical studies []. It is categorized as a low-toxicity substance (class IV) and exhibited efficacy in models of PTZ-induced seizures in rats and MES-induced seizures in mice []. Molecular docking studies suggest Epirimil may exert its anticonvulsant effects via interactions with various biotargets, including GABA receptors (GABAAR, GABAAT), calcium channels (CA II), NMDA receptors (NMDAR), and AMPA receptors (AMPAR) [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor [, ]. It exhibits significant effects in rodent models of schizophrenia without causing undesirable central nervous system side effects [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is another potent and orally available glycine transporter 1 (GlyT1) inhibitor developed as a structurally diverse backup for TP0439150 []. It displays a favorable pharmacokinetic profile and effectively increases cerebrospinal fluid (CSF) glycine levels in rats [].

5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide (CJ-033,466)

Compound Description: CJ-033,466 is a highly potent and selective 5-HT4 receptor agonist []. It demonstrates significant gastroprokinetic effects, stimulating gastric antral motility and accelerating gastric emptying in preclinical models []. Notably, CJ-033,466 exhibits superior selectivity for the 5-HT4 receptor compared to other gastroprokinetic agents, minimizing off-target effects [].

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a potent and selective acid pump antagonist being investigated for the treatment of gastroesophageal reflux disease (GERD) []. It shows a rapid onset of action and improved potency compared to existing acid suppressants [].

Overview

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is a chemical compound with significant research applications, particularly in the field of medicinal chemistry. Its molecular formula is C15H17N5O2C_{15}H_{17}N_{5}O_{2}, and it has a molecular weight of approximately 299.334 g/mol. The compound is recognized for its potential as a kinase inhibitor, which is crucial in cancer therapy, particularly targeting pathways involved in cell growth and proliferation.

Source

This compound can be sourced from various chemical suppliers, with BenchChem providing detailed information about its properties and applications. It is classified under the IUPAC name N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide, indicating its structural components and functional groups.

Classification

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide falls under the category of pyrimidine derivatives, specifically morpholino-substituted compounds. Its classification highlights its relevance in pharmaceutical chemistry, particularly in the development of targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide typically involves several steps, often starting from commercially available precursors. A common synthetic route includes nucleophilic aromatic substitution reactions. For instance, one method involves reacting 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine at elevated temperatures (around 80°C) to facilitate the formation of the desired product.

Technical Details

The synthesis may also include purification steps such as recrystallization or chromatography to achieve a high purity level (usually around 95%). The reaction conditions are critical for optimizing yield and purity, and various solvents may be employed depending on the specific reagents used.

Molecular Structure Analysis

Structure

The molecular structure of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide features a pyrimidine ring substituted with a morpholine group and an isonicotinamide moiety. This configuration allows for specific interactions with biological targets.

Chemical Reactions Analysis

Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

Reduction: Reduction reactions are feasible using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common due to the reactive nature of the pyrimidine ring.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcomes. For example, potassium permanganate may be employed for oxidation, while different nucleophiles can be used for substitution reactions.

Mechanism of Action

Process

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide primarily involves inhibition of specific kinases like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By targeting these enzymes, the compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.

Data

Research indicates that this compound significantly decreases iNOS and COX-2 mRNA expression in stimulated macrophage cells, suggesting its potential therapeutic effects in inflammatory conditions and cancer.

Physical and Chemical Properties Analysis

Physical Properties

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is typically presented as a white to off-white solid. Its solubility profile indicates it is soluble in polar solvents like methanol and acetonitrile.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its melting point has not been explicitly documented but is expected to fall within typical ranges for similar compounds.

Applications

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide has several scientific uses:

  1. Cancer Therapy: It is primarily explored for its ability to inhibit key kinases involved in cancer progression.
  2. Inflammatory Diseases: Due to its action on iNOS and COX-2, it may serve as a therapeutic agent for managing inflammatory responses.
  3. Biochemical Research: The compound's unique structural features make it valuable for studying enzyme interactions and signaling pathways within cells.
Synthetic Methodologies and Optimization for N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

Nucleophilic Aromatic Substitution Strategies for Pyrimidine Core Functionalization

Nucleophilic aromatic substitution (SNAr) serves as the foundational strategy for constructing the pyrimidine core of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide. This approach exploits the inherent electrophilicity of halogenated pyrimidines, particularly 2,4-dichloropyrimidine derivatives, where the C4 position is significantly more reactive than C2 or C6 due to enhanced electron deficiency. Morpholine installation typically occurs first via regioselective SNAr at C4 under mild conditions (50–70°C), leveraging polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile to facilitate displacement. The reaction proceeds efficiently without catalysts, yielding 4-morpholino-2-chloropyrimidine intermediates with >85% regioselectivity [9].

Subsequent functionalization at C2 requires harsher conditions due to reduced electrophilicity. The introduction of the isonicotinamide moiety involves a two-step sequence: (1) chloropyrimidine reaction with glycine derivatives to install the methylene bridge, and (2) amide coupling with isonicotinoyl chloride. Alternatively, direct SNAr with preformed (N-(aminomethyl)isonicotinamide faces challenges due to steric hindrance and competing side reactions. Critical parameters influencing yield include:

  • Solvent selection: DMF enhances nucleophilicity but risks quaternary ammonium salt formation;
  • Temperature control: Excessive heat (>110°C) promotes dimerization [9].

Table 1: SNAr Optimization for Pyrimidine Intermediates

HalopyrimidineNucleophileSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
2,4-DichloropyrimidineMorpholineDMF6529295:5
2,4-DichloropyrimidineMorpholineTHF6567890:10
4-Chloro-2-methylsulfonylGlycine ethyl esterAcetonitrile80385N/A

Data compiled from experimental studies [9].

Palladium-Catalyzed Cross-Coupling Approaches for Morpholino Group Installation

Palladium-catalyzed cross-coupling offers an alternative route for morpholino installation, particularly valuable for sterically congested pyrimidines resistant to SNAr. Buchwald-Hartwig amination employs palladium precursors (e.g., Pd2(dba)3 or Pd(OAc)2) with bulky phosphine ligands (XPhos, SPhos) to couple morpholine with aryl halides. This method enables C–N bond formation under milder conditions than SNAr (70–90°C vs. >100°C) while accommodating diverse functional groups [2] [4].

Key advantages include:

  • Functional group tolerance: Compatibility with ester, nitrile, and amide groups pre-installed on the pyrimidine ring;
  • Sterically demanding substrates: Effective for ortho-substituted pyrimidines where SNAr fails [2].

However, limitations persist:

  • Catalyst cost: Pd-based systems increase synthetic expense;
  • Oxygen sensitivity: Ligands like XPhos require inert atmospheres;
  • Competitive reduction: Aryl halide reduction to arenes can occur with poorly optimized systems [2].

Table 2: Pd-Catalyzed Morpholino Installation Performance

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd2(dba)3XPhosNaOtBuToluene9088
Pd(OAc)2SPhosCs2CO3Dioxane10082
Pd(OAc)2BINAPK3PO4DMF11075

Optimized conditions for 4-chloro-2-(chloromethyl)pyrimidine [2] [4].

Microwave-Assisted and Solvent-Free Synthetic Routes for Improved Yield

Microwave irradiation revolutionizes the synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide by accelerating key steps, reducing reaction times from hours to minutes, and improving yields by 15–30%. Cyclocondensation and SNAr steps benefit significantly from dielectric heating, which enables precise temperature control and minimizes thermal degradation. For example, morpholine displacement under microwave irradiation (120°C, 500 W) completes in 10–25 minutes versus 3–5 hours conventionally, achieving yields >95% [5] [9].

Solvent-free approaches further enhance sustainability:

  • Mechanochemical grinding: Ball milling pyrimidine halides with morpholine and K2CO3 delivers 4-morpholinopyrimidines in >90% yield within 30 minutes;
  • Neat reactions: Isonicotinamide coupling via melt-phase amidation eliminates solvent waste while maintaining yields at 85–92% [5] [9].

Table 3: Microwave vs. Conventional Synthesis Comparison

Reaction StepMethodConditionsTimeYield (%)
Morpholine SNArConventionalDMF, 65°C3 h82
Morpholine SNArMicrowaveDMF, 120°C, 500 W15 min97
Iso nicotinamide couplingConventionalDCM, RT, DCC12 h78
Iso nicotinamide couplingSolvent-free MW150°C, 300 W20 min93

Data adapted from fungicidal agent syntheses [5] [9].

Regioselective Challenges in Methylpyrimidine Derivative Synthesis

Regioselectivity presents persistent challenges during N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide synthesis, particularly in:

  • Halogen displacement asymmetry: 2,4-Dihalopyrimidines exhibit a reactivity gradient (C4 > C2 > C6), but C2 functionalization competes with over-reaction at C4 when stoichiometry is imprecise. Kinetic studies reveal C4 is 10–15x more reactive than C2 toward morpholine due to lower LUMO energy [2];
  • Steric modulation: The methylisobutyramide group at C2 (in precursor forms) hinders nucleophile access, necessitating tailored catalysts. Bulky ligands in Pd-catalyzed amination suppress bis-addition [2];
  • Electronic effects: Electron-withdrawing substituents (e.g., 5-CN) enhance C4 reactivity but promote hydrolysis side products. Computational models (DFT) confirm C4 charge density correlates with SNAr rates (R² = 0.94) [8].

Mitigation strategies include:

  • Stepwise protection/deprotection: Temporary silyl protection of C4-Cl enables exclusive C2 modification;
  • Leaving group tuning: 4-Fluoro-2-methylsulfonylpyrimidine increases C4 selectivity (99:1) due to superior leaving group aptitude [2].

Table 4: Regioselectivity Control via Substituent Engineering

Pyrimidine SubstrateC4 Leaving GroupC2 Leaving GroupMorpholine Equiv.C4:C2 Selectivity
2,4-DichloroClCl1.090:10
4-Chloro-2-fluoroClF1.099:1
4-Fluoro-2-triflateFOSO2CF30.95>99:1

Selectivity measured by LC-MS [2].

Properties

CAS Number

1797805-39-0

Product Name

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide

Molecular Formula

C15H17N5O2

Molecular Weight

299.334

InChI

InChI=1S/C15H17N5O2/c21-15(12-1-4-16-5-2-12)18-11-13-17-6-3-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21)

InChI Key

SKNTWHUWZFXFSD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.